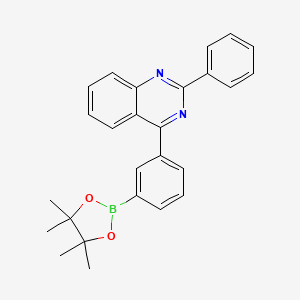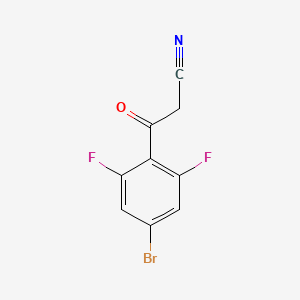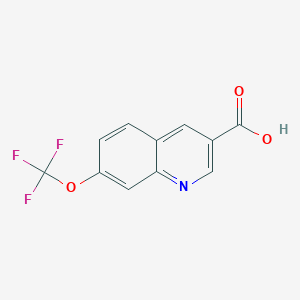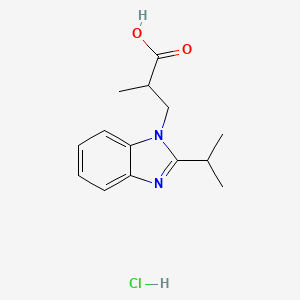
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzoimidazole ring, which is known for its biological activity, and a propionic acid moiety, which enhances its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride typically involves the following steps:
Formation of the Benzoimidazole Ring: The initial step involves the condensation of o-phenylenediamine with isopropyl carboxylic acid under acidic conditions to form the benzoimidazole ring.
Alkylation: The benzoimidazole intermediate is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position.
Formation of Propionic Acid Moiety:
Hydrochloride Formation: The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the condensation and alkylation steps to ensure precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for the Friedel-Crafts acylation to enhance efficiency and yield.
Purification: The final product is purified using crystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzoimidazoles.
Scientific Research Applications
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biochemical pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Isopropyl-benzoimidazol-1-YL)-propionic acid hydrochloride
- (2-Isopropyl-benzoimidazol-1-YL)-acetic acid hydrochloride
Uniqueness
3-(2-Isopropyl-benzoimidazol-1-YL)-2-methyl-propionic acid hydrochloride stands out due to its unique combination of a benzoimidazole ring and a propionic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
2-methyl-3-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-9(2)13-15-11-6-4-5-7-12(11)16(13)8-10(3)14(17)18;/h4-7,9-10H,8H2,1-3H3,(H,17,18);1H |
InChI Key |
RDYMXISVHORKLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(C)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


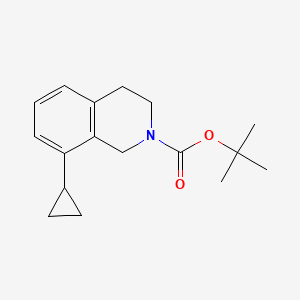

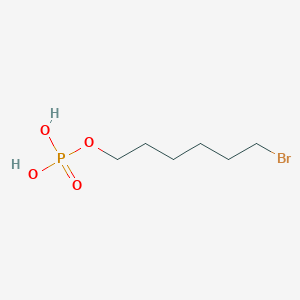
![O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13707295.png)

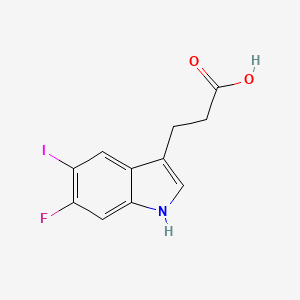
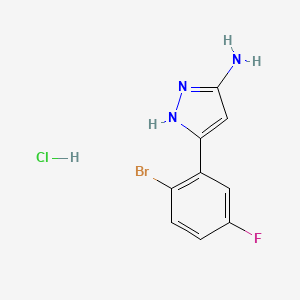
![3-Isopropyl-5-nitro-1h-pyrazolo[3,4-b]pyridine](/img/structure/B13707318.png)
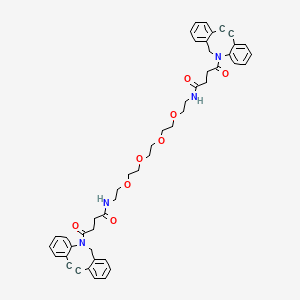

![8-(3-Bromo-4-fluorobenzyl)pyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B13707349.png)
